molecular formula C12H6N2O4S2 B12302791 Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate

Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate

Cat. No.: B12302791
M. Wt: 306.3 g/mol
InChI Key: FIVSKNVWGPYPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate is a heterocyclic compound that belongs to the thienothiophene family This compound is characterized by its unique structure, which includes two thiophene rings fused together with additional functional groups such as cyano and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienothiophene Core: The initial step involves the formation of the thienothiophene core through cyclization reactions. This can be achieved by reacting thiophene derivatives with suitable reagents under controlled conditions.

    Introduction of Cyano Groups: The cyano groups are introduced through nucleophilic substitution reactions. This step often requires the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester. This can be achieved by reacting the intermediate compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the cyano and ester groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium cyanide, potassium cyanide; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate has a wide range of applications in scientific research:

    Organic Electronics: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaic cells due to its excellent electronic properties.

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications, including antiviral and anticancer agents.

    Materials Science: The compound is utilized in the design of advanced materials with unique optical and electronic properties, such as conductive polymers and nanomaterials.

    Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors and biosensors.

Mechanism of Action

The mechanism of action of Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate is primarily based on its ability to interact with molecular targets through its functional groups. The cyano and ester groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s electronic properties also play a crucial role in its function as an organic semiconductor, facilitating charge transport and energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene: A closely related compound with similar electronic properties but lacking the cyano and ester groups.

    Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another related compound with three fused thiophene rings, known for its high charge mobility and extended π-conjugation.

    Thienoacenes: Compounds with more than three annulated thiophene units, offering diverse applications in organic electronics.

Uniqueness

Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate stands out due to the presence of both cyano and ester groups, which enhance its reactivity and versatility. These functional groups enable a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H6N2O4S2

Molecular Weight

306.3 g/mol

IUPAC Name

dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate

InChI

InChI=1S/C12H6N2O4S2/c1-17-10(15)8-5(3-13)7-6(4-14)9(11(16)18-2)20-12(7)19-8/h1-2H3

InChI Key

FIVSKNVWGPYPHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)SC(=C2C#N)C(=O)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.